molecular formula C7H12O7 B117480 4-O-Methylglucuronic acid CAS No. 4120-73-4

4-O-Methylglucuronic acid

Cat. No.: B117480
CAS No.: 4120-73-4
M. Wt: 208.17 g/mol
InChI Key: QGGOCWIJGWDKHC-FSIIMWSLSA-N
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Description

4-O-Methylglucuronic acid is a derivative of glucuronic acid, characterized by the presence of a methyl group at the 4th position. It is an important constituent of hardwood xylans and plays a significant role in the structure and function of plant cell walls. This compound is particularly notable for its involvement in various chemical transformations during industrial processes such as cooking and bleaching of wood pulp .

Mechanism of Action

Target of Action

4-O-Methylglucuronic acid (4-O-MeGlcA) primarily targets α-glucuronidases , enzymes that play a crucial role in the degradation of xylan structures . These enzymes are produced by various organisms, including the fungus Rasamsonia emersonii . The enzymes facilitate the complete utilization of plant biomass, particularly in the production of biofuels and biochemicals .

Mode of Action

The interaction of 4-O-MeGlcA with α-glucuronidases involves the cleavage of the 4-O-MeGlcA unit from the xylan structure . Two α-glucuronidases from Rasamsonia emersonii, ReGH67 and ReGH115, show different modes of action towards glucuronoxylan and glucuronoxylo-oligosaccharides . ReGH67 cleaves 4-O-MeGlcA only when it is attached to the non-reducing end xylosyl residue, while ReGH115 releases 4-O-MeGlcA from both polymeric glucuronoxylan and glucuronoxylo-oligosaccharides .

Biochemical Pathways

The biochemical pathways involving 4-O-MeGlcA are primarily related to the degradation of xylan structures in plant biomass . The cleavage of the 4-O-MeGlcA unit is the most energetically favored initial reaction of O-acetyl-4-O-methylglucurono-xylan . This process facilitates the complete utilization of plant biomass, contributing to the production of biofuels and biochemicals .

Pharmacokinetics

The compound’s role in the degradation of plant biomass suggests that its bioavailability is crucial for the efficient utilization of plant materials .

Result of Action

The action of 4-O-MeGlcA results in the degradation of xylan structures, facilitating the complete utilization of plant biomass . This process is particularly important in the production of biofuels and biochemicals . The cleavage of the 4-O-MeGlcA unit from xylan structures also leads to the generation of furfural and other byproducts .

Action Environment

The action of 4-O-MeGlcA is influenced by various environmental factors. For instance, the enzymes that interact with 4-O-MeGlcA, such as α-glucuronidases, function optimally at around pH 4 and 70 °C . Therefore, the efficacy and stability of 4-O-MeGlcA’s action can be affected by changes in pH and temperature .

Safety and Hazards

When handling 4-O-Methylglucuronic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The biochemical mechanisms leading to the formation of 4-O-Methylglucuronic acid and the effects of modulating its structure on the physical properties of the cell wall are areas of ongoing research . The development of new high-throughput methods for the determination of the this compound content in plant materials is also a promising future direction .

Biochemical Analysis

Biochemical Properties

4-O-Methylglucuronic acid is involved in the formation of glucuronoxylan, a type of hemicellulose . It interacts with various enzymes, proteins, and other biomolecules. For instance, an Arabidopsis glucuronoxylan methyltransferase (GXMT) specifically transfers the methyl group from S-adenosyl-L-methionine to O-4 of α-D-glucopyranosyluronic acid residues that are linked to O-2 of the xylan backbone .

Cellular Effects

The presence of this compound in glucuronoxylan influences the physical properties of the cell wall . It affects cell function by modulating the structure of hemicellulose, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the formation of glucuronoxylan. The most energetically favored initial reaction of O-acetyl-4-O-methylglucurono-xylan is the cleavage of the this compound unit . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound on cellular function can change. For example, the degree of 4-O-methylation in glucuronoxylan synthesized by plants lacking GXMT1 is reduced by 75% . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the metabolic pathways related to the formation and modification of hemicellulose . It interacts with enzymes such as GXMT1 and potentially influences metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methylglucuronic acid can be achieved through several methods. One common approach involves the TEMPO-oxidation of methyl 4-O-methyl-β-D-glucopyranoside, followed by hydrolysis with trifluoroacetic acid . Another method includes the use of benzyl- or allyl-protected glucopyranosides, which undergo selective introduction of benzyl protecting groups at positions 2 and 3, followed by tritylation and methylation at position 4. Subsequent detritylation and oxidation afford the glucuronic acid derivatives, which are then converted into the corresponding benzyl ester derivatives .

Industrial Production Methods: In industrial settings, this compound is typically derived from hardwood xylans. The process involves the extraction of xylan from wood, followed by chemical treatments to isolate and purify the this compound component .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-14-6(5(11)7(12)13)4(10)3(9)2-8/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGOCWIJGWDKHC-FSIIMWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(C=O)O)O)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]([C@@H]([C@H](C=O)O)O)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947556
Record name 4-O-Methylhexuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4120-73-4, 2463-49-2
Record name 4-O-Methyl-D-glucuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4120-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-O-Methylglucuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-O-Methylhexuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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